Guanosine-2'-monophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFIAZWCCBCGE-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |
| Record name | 2′-GMP | |
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| Record name | 2'-Guanylic acid | |
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| Record name | Guanosine-2'-monophosphate | |
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| Record name | Guanosine 2'-monophosphate | |
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Biosynthesis and Metabolic Pathways of Guanosine Monophosphates
De Novo Biosynthesis of Guanosine (B1672433) Monophosphate
The de novo synthesis of GMP is an energy-intensive process that begins with small molecules and culminates in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a branch-point precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and GMP. microbenotes.comnih.gov
Pentose (B10789219) Phosphate (B84403) Pathway Precursors in Purine (B94841) Nucleotide Synthesis
The foundation for purine nucleotide synthesis is provided by the pentose phosphate pathway (PPP), a crucial metabolic route that generates essential molecules for various biosynthetic processes. vt.edu One of the key products of the PPP is D-ribose 5'-phosphate, which is the initial substrate for the synthesis of the purine ring. microbenotes.comwikipedia.org This five-carbon sugar is then converted into an activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), by the enzyme ribose phosphate pyrophosphokinase. news-medical.netusmlestrike.com PRPP provides the ribose-phosphate backbone onto which the purine base is assembled. news-medical.net
Sequential Formation of the Purine Ring
The construction of the purine ring is a stepwise process involving a series of eleven enzymatic reactions that occur in the cytosol. news-medical.net The synthesis begins on the ribose-phosphate moiety of PRPP. microbenotes.com Various small molecules contribute atoms to the growing purine ring structure. These donors include amino acids such as glycine, glutamine, and aspartate, as well as carbon dioxide and one-carbon units derived from tetrahydrofolate. wikipedia.org This intricate series of reactions ultimately leads to the formation of the first fully formed purine nucleotide, inosine monophosphate (IMP). microbenotes.com IMP is a critical intermediate, as it stands at the metabolic crossroads leading to the synthesis of both adenine (B156593) and guanine (B1146940) nucleotides. droracle.aiacs.org
Enzymatic Steps in Inosine Monophosphate to Guanosine Monophosphate Conversion
The conversion of IMP to GMP is a two-step process that marks the committed pathway toward guanine nucleotide synthesis. wikipedia.orgresearchgate.net This conversion is catalyzed by two essential enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS). droracle.ai
The first and rate-limiting step in the conversion of IMP to GMP is catalyzed by inosine monophosphate dehydrogenase (IMPDH). researchgate.netwikipedia.org This enzyme facilitates the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgtandfonline.com The reaction involves a hydride transfer from IMP to NAD+, resulting in the formation of NADH and an enzyme-bound XMP intermediate. wikipedia.orgbrandeis.edu This is followed by a hydrolysis step that releases XMP from the enzyme. brandeis.edu IMPDH plays a critical role in regulating the intracellular pool of guanine nucleotides, which are vital for DNA and RNA synthesis, signal transduction, and other cellular processes. wikipedia.org In humans, there are two isoforms of IMPDH, IMPDH1 and IMPDH2, which share a high degree of sequence similarity but can differ in their expression patterns. wikipedia.org
Salvage Pathways for Guanosine Monophosphate Synthesis
In addition to the de novo pathway, cells can also synthesize GMP through salvage pathways. wikipedia.org These pathways are crucial for recycling purine bases and nucleosides that result from the degradation of DNA and RNA. wikipedia.org This recycling mechanism is energetically more efficient than de novo synthesis. youtube.com The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). droracle.airesearchgate.net HGPRT catalyzes the transfer of a phosphoribosyl group from PRPP to the free purine base guanine, directly forming guanosine monophosphate (GMP). youtube.comresearchgate.net This allows cells to efficiently reuse guanine to replenish the GMP pool. nih.gov
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Ribose phosphate pyrophosphokinase | D-ribose 5'-phosphate, ATP | 5-phosphoribosyl-1-pyrophosphate (PRPP), AMP | De Novo |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine monophosphate (IMP), NAD+, H₂O | Xanthosine monophosphate (XMP), NADH, H+ | De Novo |
| Guanosine Monophosphate Synthetase (GMPS) | Xanthosine monophosphate (XMP), Glutamine, ATP, H₂O | Guanosine monophosphate (GMP), Glutamate (B1630785), AMP, Pyrophosphate | De Novo |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Guanosine monophosphate (GMP), Pyrophosphate | Salvage |
Interconversion of Guanosine Monophosphate, Diphosphate (B83284), and Triphosphate
The cellular pool of guanine nucleotides is dynamically maintained through a series of reversible phosphorylation and dephosphorylation reactions, ensuring a ready supply of Guanosine-5'-monophosphate (B10773721) (GMP), Guanosine-5'-diphosphate (GDP), and Guanosine-5'-triphosphate (GTP) for various cellular processes. nih.gov This interconversion is critical for functions ranging from nucleic acid synthesis to signal transduction. wikipedia.org The primary enzymes governing these transformations are guanylate kinase and nucleoside-diphosphate kinase.
Guanylate Kinase: The First Phosphorylation Step
Guanylate kinase (GK) is the enzyme responsible for the first phosphorylation step, converting GMP to GDP. wikipedia.orgproteopedia.org This reaction is essential for recycling GMP and is a key step in both the de novo and salvage pathways of purine nucleotide biosynthesis. nih.govuniprot.org The reaction catalyzed by guanylate kinase is ATP-dependent, meaning it utilizes a phosphate group from Adenosine-5'-triphosphate (ATP) to phosphorylate GMP, yielding GDP and Adenosine-5'-diphosphate (ADP). wikipedia.orgprospecbio.com
The enzyme has a highly conserved structure, typically consisting of three dynamic domains: the CORE, LID, and NMP-binding (in this case, GMP-binding) domains. prospecbio.com The binding of GMP and ATP to the active site induces conformational changes that facilitate the phosphoryl transfer. nih.gov
Reaction Catalyzed by Guanylate Kinase
GMP + ATP ⇌ GDP + ADP wikipedia.orgprospecbio.com
Nucleoside-Diphosphate Kinase: The Final Phosphorylation to GTP
The subsequent phosphorylation of GDP to GTP is catalyzed by nucleoside-diphosphate kinase (NDPK). wikipedia.orgnih.gov This enzyme is not specific to guanine nucleotides and can catalyze the transfer of the terminal phosphate group from any nucleoside triphosphate (NTP), though ATP is a common donor, to a nucleoside diphosphate (NDP). wikipedia.orgebi.ac.uk This process is crucial for synthesizing all nucleoside triphosphates that are not directly produced by oxidative phosphorylation. wikipedia.org
The mechanism of NDPK involves a "ping-pong" mechanism where the enzyme is first phosphorylated by the phosphate donor (e.g., ATP), forming a high-energy phosphohistidine (B1677714) intermediate. ebi.ac.ukwikipedia.org The phosphate group is then transferred to the acceptor nucleotide diphosphate (e.g., GDP) to form the corresponding triphosphate (e.g., GTP). ebi.ac.uk
General Reaction Catalyzed by Nucleoside-Diphosphate Kinase
GDP + ATP ⇌ GTP + ADP wikipedia.org
The interconversion is a reversible process. GTPases, a large family of enzymes, hydrolyze GTP back to GDP to regulate cellular signaling pathways. wikipedia.orgwikipedia.org In some instances, enzymes like hGBP1 can even hydrolyze GTP sequentially to GDP and then to GMP. nih.govrsc.org This intricate balance and interconversion allow the cell to precisely regulate the levels of each guanosine phosphate according to its metabolic needs.
| Enzyme | Substrates | Products | Function |
| Guanylate Kinase (GK) | GMP, ATP | GDP, ADP | Catalyzes the first phosphorylation of GMP. wikipedia.orguniprot.org |
| Nucleoside-Diphosphate Kinase (NDPK) | GDP, ATP (or other NTPs) | GTP, ADP (or other NDPs) | Catalyzes the phosphorylation of GDP to GTP. wikipedia.orgnih.gov |
| GTPases | GTP, H₂O | GDP, Inorganic Phosphate (Pi) | Hydrolyzes GTP to GDP in signaling pathways. wikipedia.org |
Microbial Fermentation for Guanosine Monophosphate Production
Guanosine-5'-monophosphate is commercially produced on a large scale through microbial fermentation, a process that leverages the metabolic capabilities of specific microorganisms to convert simple carbon sources into this valuable nucleotide. wikipedia.org Species such as Bacillus subtilis and Corynebacterium glutamicum have been extensively studied and metabolically engineered for this purpose. nih.govnih.gov
The industrial production of GMP often involves the fermentation of guanosine, which is then chemically phosphorylated to yield GMP. tandfonline.com However, direct fermentation to produce GMP is also a viable strategy. nih.govgoogle.com
Key Microorganisms and Strategies
Bacillus subtilis : Strains of B. subtilis have been identified that excrete significant amounts of GMP into the culture medium. nih.govasm.org In some cases, the production of extracellular GMP is a result of the enzymatic hydrolysis of ribonucleic acid (RNA) that is first excreted by the bacterium. nih.govasm.org Researchers have developed mutant strains of B. subtilis with enhanced guanosine and GMP production by introducing resistance to analogs like 8-azaguanine (B1665908) or by targeting enzymes in the purine biosynthesis pathway. oup.comgoogle.com For instance, strains with reduced 5'-nucleotidase activity show increased GMP accumulation. google.comoup.com
Corynebacterium glutamicum : This bacterium is a well-established industrial workhorse for amino acid production and has also been engineered for nucleotide production. nih.govkoreascience.kr Metabolic engineering strategies in C. glutamicum focus on directing the metabolic flux towards the synthesis of purine nucleotides. This involves the amplification of key enzymes in the biosynthetic pathway and the deletion or inhibition of competing pathways that would otherwise consume the precursor, inosine-5'-monophosphate (IMP). researchgate.net By creating auxotrophic mutants and reverting them under selective pressure, researchers have developed strains capable of accumulating both IMP and GMP. nih.gov
Metabolic Engineering and Fermentation Conditions
The core of successful microbial fermentation for GMP lies in metabolic engineering. patsnap.comwikipedia.org This involves modifying the genetic and regulatory networks of the microorganism to overproduce the target compound. wikipedia.orgpatsnap.comnih.gov
Common Metabolic Engineering Strategies for GMP Production:
Deregulation of Key Enzymes: Introducing mutations to make enzymes like IMP dehydrogenase and GMP synthetase resistant to feedback inhibition by GMP. tandfonline.comoup.com
Blocking Competing Pathways: Deleting genes for enzymes that divert IMP to the synthesis of adenine nucleotides (e.g., adenylosuccinate synthetase). tandfonline.comnih.gov
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of phosphoribosyl pyrophosphate (PRPP), a key precursor for purine synthesis. nih.gov
Optimizing Fermentation Media: The composition of the fermentation medium is critical. It typically includes a carbon source (like glucose or starch), a nitrogen source, phosphate, and various minerals. google.comnih.gov The pH of the medium is also a sensitive parameter that needs to be controlled for optimal production. nih.govasm.org
The table below summarizes the key aspects of microbial GMP production.
| Microorganism | Key Characteristics & Strategies | Fermentation Aspects |
| Bacillus subtilis | - Excretes RNA which is then hydrolyzed to GMP. nih.gov - Mutants developed with resistance to purine analogs (e.g., 8-azaguanine). google.com - Strains with low nucleotidase activity are preferred. google.com | - Can utilize carbon sources like starch and maltose. google.com - Production is sensitive to the pH of the medium. nih.gov |
| Corynebacterium glutamicum | - A GRAS (Generally Regarded As Safe) organism. researchgate.net - Extensively used for amino acid and nucleotide production. koreascience.kr - Metabolic engineering to block competing pathways and deregulate key enzymes. nih.gov | - Fed-batch fermentation is often employed to achieve high cell densities and product yields. mdpi.com |
Through the continuous improvement of microbial strains via metabolic engineering and the optimization of fermentation process parameters, the industrial production of guanosine-5'-monophosphate has become a highly efficient and established biotechnological process. scitechnol.com
Cellular and Molecular Functions of Guanosine Monophosphates
Participation in Nucleic Acid Synthesis
GMP is an essential precursor for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), underscoring its importance in the storage and expression of genetic information.
Guanosine (B1672433) monophosphate serves as a direct monomeric unit in the synthesis of RNA. wikipedia.org During the process of transcription, RNA polymerase enzymes incorporate GMP, along with the other three ribonucleotides, into a growing RNA chain, following the template of a DNA strand.
In the context of in vitro transcription, GMP can also play a role in the initiation of RNA synthesis. For some RNA polymerases, the presence of a guanosine nucleotide at the starting position of the transcript is crucial for efficient initiation. nih.gov Furthermore, during the maturation of eukaryotic messenger RNA (mRNA), a modified guanosine nucleotide is added to the 5' end in a process known as capping. This cap structure, which is a reverse-linked guanosine monophosphate that is subsequently methylated, is critical for the stability of the mRNA molecule and for its efficient translation into protein. nih.govresearchgate.net
| Feature of RNA Synthesis | Role of Guanosine Monophosphate (GMP) |
| Elongation | Incorporated as a monomeric unit into the growing RNA chain by RNA polymerase. |
| Initiation | Can serve as an initiating nucleotide for some RNA polymerases. |
| mRNA Capping | A modified GMP is added to the 5' end of eukaryotic pre-mRNA to form the cap structure. nih.govresearchgate.net |
While GMP is a ribonucleotide, it is a crucial precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the four deoxyribonucleoside triphosphates required for DNA replication. excedr.comwikipedia.org The conversion of GMP to dGTP occurs through a series of enzymatic reactions within the cell's nucleotide metabolism pathways.
There are two primary pathways for the synthesis of purine (B94841) nucleotides: the de novo pathway and the salvage pathway. In the de novo pathway, GMP is synthesized from inosine (B1671953) monophosphate (IMP). wikipedia.org In the salvage pathway, the cell recycles guanine (B1146940) bases to form GMP.
Regardless of its origin, GMP is first phosphorylated to guanosine diphosphate (B83284) (GDP). The enzyme ribonucleotide reductase then reduces the ribose sugar of GDP to deoxyribose, forming deoxyguanosine diphosphate (dGDP). Finally, a phosphate (B84403) group is added to dGDP to yield dGTP, which can then be incorporated into a new DNA strand by DNA polymerase during replication. nih.govnih.gov Studies have indicated that the pathway proceeding through GMP is a functionally significant route for providing guanine for DNA synthesis. nih.govnih.gov
| Pathway Step | Reactant | Product | Key Enzyme(s) |
| Phosphorylation | GMP | GDP | Guanylate kinase |
| Reduction | GDP | dGDP | Ribonucleotide reductase |
| Phosphorylation | dGDP | dGTP | Nucleoside diphosphate kinase |
Guanosine Monophosphate as a Precursor for Cyclic Guanosine Monophosphate Signaling
Cyclic guanosine monophosphate (cGMP) is a vital second messenger molecule involved in a multitude of physiological processes, including vasodilation, phototransduction, and neurotransmission. nih.gov The synthesis of cGMP is catalyzed by the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cGMP. wikipedia.orgwikipedia.org Therefore, GMP is not a direct precursor for the synthesis of cGMP.
However, GMP is the product of cGMP degradation. The signaling actions of cGMP are terminated by a class of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphodiester bond in cGMP to produce guanosine 5'-monophosphate. wikipedia.org This relationship places GMP at the end of the cGMP signaling cascade, where its formation signifies the termination of the signal.
| Molecule | Role in cGMP Signaling |
| Guanosine Triphosphate (GTP) | Precursor for cGMP synthesis by guanylate cyclase. wikipedia.orgwikipedia.org |
| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates downstream effectors. nih.gov |
| Guanosine Monophosphate (GMP) | Product of cGMP degradation by phosphodiesterases, terminating the signal. wikipedia.org |
Involvement in Protein Synthesis Regulation
The regulation of protein synthesis is a highly complex and energy-intensive process that is tightly controlled at multiple levels. Guanosine nucleotides, including GMP and its phosphorylated derivatives GDP and GTP, play critical roles in this regulation, particularly during the initiation and elongation stages of translation.
The initiation of protein synthesis in bacteria requires the formation of a complex involving the ribosome, mRNA, and initiator tRNA, a process facilitated by initiation factor 2 (IF2). IF2, a G-protein, binds to GTP to promote the association of the ribosomal subunits. nih.gov Similarly, during the elongation phase, elongation factor G (EF-G) in prokaryotes and its eukaryotic counterpart eEF2, also GTP-binding proteins, are essential for the translocation of the ribosome along the mRNA. nih.govfrontiersin.orgimrpress.com
| Stage of Protein Synthesis | Key Guanine Nucleotide-Binding Protein | Role of Guanine Nucleotides |
| Initiation | Initiation Factor 2 (IF2) | GTP binding to IF2 facilitates the assembly of the initiation complex. nih.gov |
| Elongation | Elongation Factor G (EF-G) / eEF2 | GTP hydrolysis by EF-G/eEF2 drives the translocation of the ribosome. nih.govfrontiersin.orgimrpress.com |
Contribution to Extracellular Matrix Protein Reorganization
Astrocytes, a type of glial cell in the central nervous system, are actively involved in neuronal signaling and the regulation of the synaptic environment. They do so, in part, by secreting and remodeling extracellular matrix (ECM) proteins such as fibronectin and laminin.
Emerging research suggests a role for guanosine nucleotides in modulating the astrocyte-neuron interaction and the organization of the ECM. While direct evidence for GMP's role is still developing, studies have shown that the cGMP signaling pathway, which is downstream of GTP, can influence the cytoskeletal dynamics and motility of astrocytes. nih.gov Furthermore, astrocyte-associated fibronectin has been shown to be important for axonal regeneration. nih.govresearchgate.net It is also known that excessive fibronectin deposition from reactive astrocytes can contribute to a proinflammatory environment. nih.gov
The signaling interplay between neurons and astrocytes is complex, involving the release of neurotransmitters that can activate receptors on astrocytes and trigger downstream signaling cascades, including those involving cGMP. frontiersin.org These signaling events within astrocytes can, in turn, influence their secretome, including the release and organization of ECM proteins that are critical for synaptic structure and function.
| Cellular Process | Key Molecules | Role in Astrocyte-Neuron Interaction |
| Astrocyte Signaling | cGMP | Regulates astrocyte cytoskeleton and motility. nih.gov |
| Extracellular Matrix | Fibronectin, Laminin | Secreted by astrocytes to support axonal growth and synaptic structure. nih.govresearchgate.net |
| Neuron-Astrocyte Communication | Neurotransmitters | Can trigger signaling cascades in astrocytes that modulate ECM production. frontiersin.org |
Enzymology and Regulatory Mechanisms of Guanosine Monophosphate Metabolism
Enzymes in Guanosine (B1672433) Monophosphate Synthesis
The de novo synthesis of GMP is a critical pathway for maintaining the cellular pool of guanine (B1146940) nucleotides. This process culminates with the activity of Guanosine Monophosphate Synthetase and is supported by enzymes like Nucleoside Diphosphate (B83284) Kinase that maintain nucleotide homeostasis.
Guanosine 5'-monophosphate synthetase (GMPS) catalyzes the final, rate-limiting step in the de novo biosynthesis of GMP. mdpi.com This enzyme is responsible for the amination of xanthosine (B1684192) 5'-monophosphate (XMP) to form GMP, a reaction that requires ATP and glutamine. atlasgeneticsoncology.orgwikipedia.org
Structurally, GMPS is a homodimer, with each monomer comprising two principal catalytic domains:
Glutamine Amidotransferase (GATase) Domain : This N-terminal domain is responsible for hydrolyzing glutamine to produce glutamate (B1630785) and ammonia (B1221849). mdpi.comnih.gov The ammonia is then shuttled through an internal channel to the second domain. The GATase domain features a conserved catalytic triad (B1167595) of Cys-His-Glu residues essential for its function. atlasgeneticsoncology.orgnih.gov
Synthetase/ATP Pyrophosphatase (ATPPase) Domain : This C-terminal domain binds both XMP and ATP. mdpi.comwikipedia.org It catalyzes the adenylation of XMP, forming an adenyl-XMP intermediate. The ammonia provided by the GATase domain then aminates this intermediate to produce GMP. mdpi.comnih.gov The synthetase domain contains a characteristic P-loop motif (residues 235-241) that is crucial for binding the pyrophosphate portion of ATP. wikipedia.org
The two distinct catalytic sites are connected by an ammonia channel, which facilitates the efficient and protected transfer of the reactive ammonia intermediate from the GATase domain to the ATPPase domain. This channeling prevents the diffusion of ammonia into the cytoplasm and ensures its availability for the amination of the adenyl-XMP intermediate. mdpi.com The coordination between glutamine hydrolysis and ATP-dependent synthesis is a hallmark of this class of enzymes. mdpi.com
| Domain | Function | Key Structural Features |
|---|---|---|
| Glutamine Amidotransferase (GATase) | Hydrolyzes L-glutamine to generate ammonia. mdpi.comnih.gov | Conserved Cys-His-Glu catalytic triad. atlasgeneticsoncology.orgnih.gov |
| Synthetase/ATP Pyrophosphatase (ATPPase) | 1. Binds ATP and XMP. 2. Adenylates XMP. 3. Aminates the adenyl-XMP intermediate to form GMP. mdpi.comwikipedia.org | P-loop motif for nucleotide binding. wikipedia.org |
Nucleoside Diphosphate Kinase (Ndk) is a ubiquitous and essential housekeeping enzyme that plays a central role in maintaining the balance of cellular nucleoside triphosphate (NTP) pools. nih.govresearchgate.net It catalyzes the reversible transfer of the terminal (gamma) phosphate (B84403) group from a nucleoside triphosphate donor (like ATP) to a nucleoside diphosphate acceptor (like GDP). nih.govwikipedia.org
The general reaction is: NDP + ATP ⇌ NTP + ADP
This function is critical for nucleotide homeostasis for several reasons:
Balancing Nucleotide Pools : Ndk ensures that the concentrations of various NTPs are maintained in equilibrium, providing the necessary precursors for both RNA and DNA synthesis. researchgate.netwikipedia.org Even minor imbalances in these pools can be mutagenic, highlighting Ndk's role in preserving genome integrity. researchgate.net
Providing Diverse NTPs : While ATP is the primary energy currency, other NTPs like GTP are crucial for specific processes such as signal transduction (G-proteins) and protein synthesis. Ndk converts the GTP produced in metabolic cycles, like the citric acid cycle, into ATP, and vice-versa, ensuring the availability of all required NTPs. wikipedia.org
The mechanism of Ndk involves a "ping-pong" kinetic model, where the enzyme itself becomes transiently phosphorylated on a key histidine residue, forming a high-energy phosphohistidine (B1677714) intermediate before transferring the phosphate to the acceptor NDP. nih.govwikipedia.org In addition to its primary role in nucleotide metabolism, Ndk has been implicated in a variety of other cellular processes, including gene regulation and signal transduction. nih.govbohrium.com
Enzymes in Cyclic Guanosine Monophosphate (cGMP) Synthesis
Cyclic GMP (cGMP) is a critical second messenger that mediates numerous physiological responses, including vasodilation, neurotransmission, and platelet aggregation. mdpi.com The synthesis of cGMP from guanosine triphosphate (GTP) is catalyzed by a family of enzymes known as guanylate cyclases (GC). physiology.org
Guanylate cyclases exist in two primary isoforms, which are distinct in their cellular location, structure, and mechanism of activation. This distinction ensures that cGMP is produced in specific subcellular compartments, leading to different downstream signaling events. nih.gov The two major types are soluble guanylate cyclase (sGC) and particulate/membrane-bound guanylate cyclase (pGC). nih.govbibliotekanauki.pl
Soluble guanylate cyclase is a key intracellular receptor for the signaling molecule nitric oxide (NO). nih.govwikipedia.org Found in the cytoplasm, sGC is a heterodimer composed of an alpha (α) and a beta (β) subunit. mdpi.comwikipedia.org Each subunit contains four distinct domains:
H-NOX (Heme-Nitric Oxide/Oxygen binding) domain : Located at the N-terminus, this domain in the β subunit contains a prosthetic heme group that serves as the binding site for NO. mdpi.comwikipedia.org
PAS (Per-Arnt-Sim) domain : This domain is involved in heterodimer formation and signal propagation. wikipedia.org
Coiled-coil domain : This region contributes to the structural stability and signaling between the PAS and catalytic domains. mdpi.comwikipedia.org
Catalytic domain : Located at the C-terminus, the catalytic domains from both subunits come together to form the active site where GTP is converted to cGMP. mdpi.com
Activation of sGC is initiated by the binding of NO to the ferrous (Fe²⁺) heme iron in the β subunit's H-NOX domain. physiology.orgnih.gov This binding event causes the bond between the iron and a proximal histidine residue to break, leading to a significant conformational change in the enzyme. nih.govresearchgate.net This structural rearrangement is transmitted through the other domains, ultimately activating the catalytic domain and increasing the rate of cGMP synthesis by several hundred-fold. mdpi.com
Particulate guanylate cyclases are transmembrane receptors that are activated by extracellular peptide hormones. nih.govbibliotekanauki.pl Unlike the heterodimeric sGC, pGCs typically function as homodimers. nih.gov These receptors, such as guanylyl cyclase-A (GC-A) and guanylyl cyclase-B (GC-B), have a modular structure:
Extracellular Domain (ECD) : This domain binds to specific ligands. For example, GC-A is the receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), while GC-C is activated by guanylin (B122020) and uroguanylin. nih.govbibliotekanauki.pl
Transmembrane Domain (TMD) : A single pass that anchors the protein in the cell membrane. bibliotekanauki.pl
Intracellular Domain : This portion consists of a kinase-homology domain (KHD) and a C-terminal catalytic domain. bibliotekanauki.plresearchgate.net
The activation of pGC is initiated by the binding of a peptide ligand to the extracellular domain. nih.gov This binding induces a conformational change that is transmitted across the membrane to the intracellular domains. The kinase-homology domain, which is thought to have a regulatory function, then derepresses the catalytic domain, leading to the conversion of GTP to cGMP. researchgate.netnih.gov The synthesis of cGMP at the cell membrane by pGCs initiates distinct signaling cascades compared to the cytosolic cGMP produced by sGC. nih.gov
| Feature | Soluble Guanylate Cyclase (sGC) | Particulate Guanylate Cyclase (pGC) |
|---|---|---|
| Location | Cytosol wikipedia.org | Cell Membrane nih.gov |
| Structure | Heterodimer (α and β subunits) mdpi.com | Homodimer nih.gov |
| Activator | Nitric Oxide (NO) nih.govwikipedia.org | Peptide Hormones (e.g., Natriuretic Peptides) nih.govbibliotekanauki.pl |
| Activation Mechanism | NO binds to an intracellular heme group. physiology.orgnih.gov | Ligand binds to an extracellular receptor domain. nih.gov |
Guanylate Cyclase (GC) Isoforms and Activation
Enzymes in Guanosine Monophosphate and Cyclic Guanosine Monophosphate Degradation
The degradation of GMP and its cyclic form, cyclic guanosine monophosphate (cGMP), is a vital process for terminating signal transduction and recycling purine (B94841) bases. This is carried out by a diverse group of enzymes with specificities for their respective substrates.
Cyclic nucleotide phosphodiesterases (PDEs) are a large superfamily of enzymes responsible for the hydrolysis of the phosphodiester bond in cyclic nucleotides like cGMP and cyclic adenosine (B11128) monophosphate (cAMP), converting them to their corresponding 5'-monophosphate forms. nih.govnih.gov By controlling the intracellular concentrations of these second messengers, PDEs play a crucial role in a myriad of cellular processes. nih.gov The PDE superfamily is divided into 11 families based on their substrate specificity, kinetic properties, and regulatory mechanisms. bionity.comnih.gov Some PDEs are specific for cGMP, others for cAMP, and a third group exhibits dual specificity for both cyclic nucleotides. nih.govnih.gov
Among the PDE families, PDE5, PDE6, and PDE9 are characterized by their high specificity for cGMP. nih.govnih.gov
PDE5 is a key enzyme in the regulation of cGMP-mediated signaling pathways, particularly in smooth muscle relaxation. nih.gov It is found in various tissues, including the corpus cavernosum of the penis and clitoris, the retina, and the cardiovascular system. wikipedia.org The inhibition of PDE5 leads to an increase in intracellular cGMP levels, which is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary arterial hypertension. nih.govpatsnap.com
PDE6 is a crucial component of the phototransduction cascade in the retina. nih.gov This enzyme is activated by the G-protein transducin in response to light, leading to the rapid hydrolysis of cGMP. nih.gov This change in cGMP concentration results in the closure of cGMP-gated ion channels and the generation of a nerve impulse. frontiersin.org
PDE9 is another cGMP-specific phosphodiesterase that is expressed in various tissues, including the brain, kidney, and spleen. It exhibits a high affinity for cGMP and is thought to be involved in regulating synaptic plasticity and memory.
Several PDE families can hydrolyze both cAMP and cGMP, and are thus known as dual-specificity phosphodiesterases. nih.govnih.gov
PDE1 enzymes are stimulated by calcium and calmodulin. nih.gov Two isozymes, PDE1A and PDE1B, are prominent in the brain and exhibit relatively low affinity for both cGMP and cAMP. nih.gov
PDE2 is unique in that its activity is allosterically stimulated by cGMP, which increases its hydrolysis of cAMP. bionity.comwikipedia.org This provides a mechanism for crosstalk between the cGMP and cAMP signaling pathways. bionity.com PDE2 is expressed in tissues such as the brain, heart, and adrenal gland. wikipedia.org
PDE3 is characterized by its inhibition by cGMP. springermedizin.de This family of enzymes has a low Km for cAMP and is important in regulating cardiac and smooth muscle contraction. nih.gov
PDE10A is a dual-substrate PDE with a significantly lower Km for cAMP but a higher Vmax for cGMP. pnas.org It is highly expressed in the brain and testis and may function as a cAMP-inhibited cGMP PDE, suggesting a role in potentiating cGMP signaling. pnas.org
PDE11 is another dual-specificity PDE, and while it can be stimulated by GAF domain ligands, its native physiological ligand for activation remains to be identified. nih.gov
Interactive Table: Specificity and Regulation of Phosphodiesterase Families
| PDE Family | Substrate Specificity | Key Regulatory Mechanism |
|---|---|---|
| PDE1 | cGMP and cAMP | Stimulated by Ca2+/calmodulin nih.gov |
| PDE2 | cGMP and cAMP | Allosterically stimulated by cGMP bionity.comwikipedia.org |
| PDE3 | cGMP and cAMP | Inhibited by cGMP springermedizin.de |
| PDE5 | cGMP | - |
| PDE6 | cGMP | Activated by transducin in response to light nih.gov |
| PDE9 | cGMP | - |
| PDE10 | cGMP and cAMP | Activated by cAMP nih.gov |
| PDE11 | cGMP and cAMP | Activated by synthetic GAF domain ligands nih.gov |
Guanosine monophosphate reductase 2 (GMPR2) is an enzyme that plays a crucial role in maintaining the balance of purine nucleotides within the cell. genecards.orgsinobiological.com It catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP). nih.govuniprot.org This reaction is a key step in the conversion of guanine nucleotides to adenine (B156593) nucleotides, thereby ensuring the appropriate intracellular ratio of these essential building blocks for nucleic acid synthesis and cellular signaling. sinobiological.comuniprot.org The crystal structure of human GMPR2 has been determined, providing insights into its catalytic mechanism and substrate binding. nih.gov
2',3'-Cyclic nucleotide 3'-phosphodiesterase (CNPase) is an enzyme that hydrolyzes 2',3'-cyclic nucleotides to their corresponding 2'-nucleotides. wikipedia.orgmdpi.com Specifically, it can convert 2',3'-cyclic GMP into 2'-GMP. nih.gov While CNPase is abundantly found in the myelin of the central nervous system, it is also present in other cell types and subcellular locations, including mitochondria. mdpi.com The physiological role of this enzyme is not fully understood, but its activity is part of a newly identified 2',3'-cGMP-guanosine pathway. nih.govresearchgate.net
Cyclic Nucleotide Phosphodiesterases (PDEs) Specificity and Activity
Regulation of Enzyme Activity and Expression in Guanosine Monophosphate Pathways
The enzymes involved in GMP metabolism are subject to various regulatory mechanisms to ensure that the levels of guanine nucleotides are precisely controlled to meet cellular demands. This regulation occurs at both the level of enzyme activity and gene expression.
The activity of enzymes in GMP pathways is modulated by allosteric regulation and post-translational modifications. For instance, some phosphodiesterases are allosterically regulated by cyclic nucleotides themselves, creating feedback loops. nih.gov The activity of GMP synthetase, which catalyzes the final step in the de novo synthesis of GMP, is also subject to allosteric regulation. mdpi.com In some organisms, such as Mycobacterium smegmatis, GMP reductase is allosterically regulated by ATP and GTP, allowing the enzyme to sense the cellular purine nucleotide balance. researchgate.net
The expression of genes encoding these enzymes is also tightly controlled. For example, the expression of GMPR2 has been linked to cellular differentiation processes. nih.gov Furthermore, the transcriptional regulation of genes encoding diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) that control the levels of cyclic di-guanosine monophosphate (c-di-GMP), a related signaling molecule, is a key mechanism for controlling processes like biofilm formation in bacteria. plos.org This regulation can involve complex circuits that respond to various cellular signals. plos.org The study of enzyme activities related to GMP metabolism in aging models, such as the chicken heart, indicates a temporal regulation of these pathways over the lifespan. nih.gov
Interactions with Cellular Receptors and Signaling Cascades
Guanosine (B1672433) Monophosphate as a Signaling Molecule in Cellular Communication and Metabolism
Guanosine monophosphate (GMP), along with other guanine-based purines (GBPs), has traditionally been recognized for its intracellular roles, particularly in G protein-dependent signal transduction. nih.gov However, emerging research has highlighted the extracellular effects of GBPs, suggesting their function as pleiotropic neuromodulator molecules that influence a variety of cellular activities. nih.gov These activities include neuroprotection, behavioral responses, and neuronal plasticity. nih.gov
Extracellular guanosine, for instance, promotes neurite outgrowth in primary rat hippocampal neuron cultures and PC12 cells. nih.gov It also augments the neuritogenic effects of nerve growth factor (NGF) on PC12 cells through mechanisms that are both dependent on and independent of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Furthermore, guanosine has demonstrated neuroprotective properties against oxidative stress. In C6 glioma cells, it offers protection against hypoglycemia by modulating oxidative and nitrosative stress and influencing astroglial responses like glutamate (B1630785) uptake and glutathione levels. nih.gov In SH-SY5Y neuroblastoma cells, guanosine provides protection against β-amyloid toxicity by reducing the formation of reactive oxygen species (ROS). nih.gov
Cyclic Guanosine Monophosphate (cGMP) as a Principal Second Messenger System
Cyclic guanosine monophosphate (cGMP), a cyclic nucleotide derived from guanosine triphosphate (GTP), functions as a critical second messenger, similar to cAMP. wikipedia.org It is integral to a central signaling cascade within the nervous system, where it regulates a broad spectrum of cellular and molecular functions essential for neuronal activity. pressbooks.pub The synthesis, action, and degradation of cGMP form the basis of this system. pressbooks.pub The production of cGMP is catalyzed by guanylate cyclases, which exist in two primary forms: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). pressbooks.pub
The cGMP signaling pathway is a key regulator of diverse physiological processes, including cardiovascular and renal function, as well as being implicated in neurological conditions and inflammation. proquest.comnih.gov The effects of cGMP are mediated through its interaction with downstream effector molecules, which include cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs). nih.govnih.gov
cGMP-Dependent Protein Kinase (PKG) Activation and Downstream Effects
The primary effector of cGMP signaling is cGMP-dependent protein kinase (PKG), a serine/threonine kinase. pressbooks.pub The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the kinase, enabling it to phosphorylate a multitude of substrate proteins. wikipedia.org This phosphorylation alters the function of the target proteins, leading to a variety of cellular responses such as the regulation of ion channels, smooth muscle relaxation, and inhibition of platelet aggregation. wikipedia.orgnih.gov
In the nervous system, PKG plays a crucial role in modulating neuronal excitability by regulating ion channels, such as potassium and calcium channels. pressbooks.pub It also influences neurotransmitter release by affecting the processing of synaptic vesicles and is involved in the cytoskeletal regulation of axonal growth and dendritic spine formation. pressbooks.pub Furthermore, PKG can impact gene expression through the phosphorylation of transcription factors, leading to long-term modifications in neuronal function. pressbooks.pub In vascular smooth muscle, PKG activation leads to relaxation by promoting the opening of calcium-gated potassium channels and inhibiting Rho-kinase. nih.gov
| PKG Substrate | Effect of Phosphorylation | Cellular Response |
| Ion Channels (e.g., K+, Ca2+) | Altered channel activity | Regulation of neuronal excitability |
| Synaptic Vesicle Proteins | Modified neurotransmitter release | Modulation of synaptic transmission |
| Cytoskeletal Proteins | Changes in cell structure | Axonal growth and dendritic spine formation |
| Transcription Factors | Altered gene expression | Long-term changes in neuronal function |
| Phospholamban (PLB) | Dissociation from Ca2+-ATPase | Decreased intracellular Ca2+, muscle relaxation cusabio.com |
| IP3 Receptor-Associated PKG-I Substrate (IRAG) | Inhibition of IP3-mediated Ca2+ release | Decreased intracellular Ca2+, muscle relaxation cusabio.com |
cGMP-Gated Cation Channels Regulation
Cyclic nucleotide-gated (CNG) channels are nonselective cation channels that are directly activated by the binding of cyclic nucleotides, including cGMP. nih.govwikipedia.org These channels are notably important in sensory transduction, particularly in retinal photoreceptors and olfactory sensory neurons. nih.govtandfonline.com In rod photoreceptors, cGMP-gated channels are crucial for phototransduction, controlling the influx of cations into the outer segment in response to changes in cGMP levels induced by light. nih.gov
In the dark, a high concentration of cGMP keeps these channels open, allowing an influx of sodium and calcium ions, which depolarizes the photoreceptor cell. wikipedia.orgnih.gov Upon light stimulation, a signaling cascade leads to the hydrolysis of cGMP, causing the closure of CNG channels and hyperpolarization of the cell membrane. tandfonline.commdpi.com The activity of these channels can be modulated by various factors, including the calcium-binding protein calmodulin, which can alter the channel's sensitivity to cGMP in a calcium-dependent manner. nih.gov
| Factor | Effect on cGMP-Gated Channels | Functional Consequence |
| cGMP Binding | Channel opening | Cation influx, depolarization |
| Light (in photoreceptors) | Decreased cGMP levels, channel closing | Hyperpolarization, visual signal transduction |
| Calmodulin (Ca2+-dependent) | Modulation of cGMP sensitivity | Regulation of channel activity |
| L-cis-diltiazem | Inhibition | Blockade of ion flow tandfonline.com |
Modulation of Cellular Responses through cGMP Effectors
The cellular responses to cGMP are diverse and are determined by the specific cGMP effectors present in a given cell type. These effectors include PKGs, CNG channels, and cGMP-regulated phosphodiesterases (PDEs). nih.gov PDEs are enzymes that hydrolyze cyclic nucleotides, and their activity provides a mechanism for terminating cGMP signaling. wikipedia.org Some PDEs are specific for cGMP, while others can hydrolyze both cGMP and cAMP, allowing for cross-talk between these two second messenger systems. wikipedia.orgnih.gov
Through these effectors, cGMP signaling is involved in a wide array of physiological functions. For instance, in the cardiovascular system, cGMP-mediated signaling leads to vasodilation and increased blood flow by promoting smooth muscle relaxation. wikipedia.orgnih.gov In the brain, the cGMP signaling pathway influences synaptic plasticity, neurogenesis, and neuronal function. wikipedia.org It also plays a role in regulating inflammation and may be involved in the pathophysiology of various diseases, including cardiovascular disorders and neurodegenerative conditions. proquest.comnih.gov
Role of Guanine-Based Purines (GBPs) in Neurobiological Processes
Guanine-based purines (GBPs), including guanosine, have emerged as significant neuromodulators in the central nervous system (CNS). nih.govbohrium.com While their function has historically been linked to intracellular processes like the modulation of G proteins, there is growing evidence for their extracellular signaling roles. nih.gov Extracellular GBPs have been shown to exert neurotrophic and neuroprotective effects. nih.gov For example, guanosine can protect against neuronal damage in models of ischemia and has been shown to reduce seizures and pain in animal models. nih.gov
The mechanisms underlying these effects are multifaceted and involve interactions with various signaling pathways. Guanosine can stimulate the synthesis and secretion of trophic factors in both neurons and glial cells and induce cell differentiation. nih.gov Its neuroprotective actions are also linked to its antioxidant properties, such as reducing the generation of reactive oxygen species and increasing antioxidant defenses. nih.govresearchgate.net
Interaction with Adenosine Receptors (A2A)
Recent studies suggest that some of the neurobiological effects of guanine-based purines may be mediated through their interaction with adenosine receptors, particularly the A1 and A2A subtypes. mdpi.comnih.gov While a specific receptor for guanosine has not yet been definitively identified, evidence points to a functional interplay between guanosine and the adenosinergic system. mdpi.com
Research has shown that the neuroprotective effects of guanosine against oxygen/glucose deprivation in hippocampal slices are absent in mice lacking the A2A receptor. nih.govnih.gov Furthermore, in cells co-expressing both A1 and A2A receptors, guanosine can block the effects mediated by A2A receptor agonists. nih.govnih.gov This suggests that the interaction between A1 and A2A receptors, potentially through the formation of heteromers, may be a crucial molecular substrate for mediating guanosine's effects. nih.gov The anxiolytic-like effects of guanosine have also been shown to be blocked by A1 and A2A receptor agonists, further supporting the involvement of adenosine receptors in the actions of guanosine. mdpi.com
Interaction with Ionotropic Glutamate Receptors (NMDA and Non-NMDA)
Ionotropic glutamate receptors, including NMDA (N-methyl-D-aspartate) and non-NMDA (such as AMPA and kainate) receptors, are crucial for fast excitatory synaptic transmission in the central nervous system. guidetopharmacology.orgmsu.edu Activation of these receptors by the neurotransmitter glutamate leads to the influx of cations, including Na+ and Ca2+, which depolarizes the neuron. guidetopharmacology.orgmsu.edu Specifically, NMDA receptors are unique in that their activation requires both glutamate binding and a sufficient depolarization of the postsynaptic membrane to relieve a voltage-dependent block by Mg2+ ions. guidetopharmacology.orged.ac.uk This dual requirement makes them key players in synaptic plasticity. mdpi.com
While the activation of NMDA receptors is known to initiate a signaling cascade involving the production of cyclic 3'-5'-guanosine monophosphate (cGMP) via the nitric oxide synthase pathway, current scientific literature does not provide direct evidence of interactions between Guanosine-2'-monophosphate and NMDA or non-NMDA ionotropic glutamate receptors. researchgate.net The regulation of these receptors is complex, involving phosphorylation and interactions with various scaffolding and signaling proteins, but a specific role for this compound in this modulation has not been established. nih.gov
Crosstalk with Intracellular Signaling Pathways (ERK, CaMKII, PKC, PI3-K, PKA)
Intracellular signaling pathways involving Extracellular signal-regulated kinase (ERK), Ca2+/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3-K), and Protein Kinase A (PKA) are fundamental to regulating a vast array of cellular processes, including cell survival, proliferation, and synaptic plasticity. researchgate.netresearchgate.net These pathways are often implicated in the downstream signaling of various cell surface receptors. For instance, studies have shown that the activation of cGMP-dependent protein kinase (PKG) can influence the ERK pathway. nih.govnih.gov
However, a direct modulatory role of this compound on the ERK, CaMKII, PKC, PI3-K, or PKA signaling cascades is not well-documented in the available research. These pathways are known to be influenced by other cyclic nucleotides like cAMP and cGMP, but specific interactions with this compound are not described in the retrieved scientific literature. mdpi.comresearchgate.net
The cGAS-STING Pathway and Cyclic GMP-AMP (cGAMP) Signaling in Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting the presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection, or cellular damage. wikipedia.orgnih.gov This signaling cascade links the sensing of aberrant DNA to the production of interferons and other inflammatory cytokines to mount an immune response. nih.govnih.gov
Cytosolic DNA Sensing and cGAS Activation
The primary sensor in this pathway is the enzyme cyclic GMP-AMP synthase (cGAS). nih.govaacrjournals.org Normally, cellular DNA is confined to the nucleus and mitochondria. wikipedia.org When DNA from pathogens or damaged host cells appears in the cytosol, cGAS recognizes and binds to it. nih.govnih.gov This binding triggers a conformational change in cGAS, activating its enzymatic function. youtube.com Activated cGAS then catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP. wikipedia.orgnih.gov The specific molecule produced by human cGAS is 2'3'-cGAMP, which contains both a 2'-5' and a 3'-5' phosphodiester bond. nih.gov
| Key Molecules in cGAS Activation | Function |
| Cytosolic DNA | A danger signal, often from pathogens or damaged cells, that initiates the pathway. wikipedia.org |
| cGAS (cyclic GMP-AMP synthase) | The cytosolic DNA sensor that, upon binding DNA, becomes enzymatically active. nih.gov |
| ATP and GTP | Substrates used by activated cGAS to synthesize cGAMP. wikipedia.org |
| 2'3'-cGAMP (cyclic GMP-AMP) | The second messenger that transmits the signal from cGAS to STING. nih.gov |
STING-Mediated Immune Response Activation
The cGAMP molecule produced by cGAS acts as a direct ligand for the STING (Stimulator of Interferon Genes) protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER). nih.govyoutube.com The binding of cGAMP induces a conformational change in STING, causing it to dimerize and translocate from the ER to the Golgi apparatus. youtube.comresearchgate.net
During this translocation, STING serves as a scaffold to recruit and activate other signaling proteins. youtube.com A key protein recruited is the TANK-binding kinase 1 (TBK1). frontiersin.org TBK1, once activated, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govresearchgate.net Phosphorylation of IRF3 causes it to form dimers, which then translocate into the nucleus. wikipedia.orgnih.gov In parallel, STING activation can also lead to the activation of the NF-κB transcription factor. youtube.comfrontiersin.org
| Step | Description | Key Proteins |
| 1. cGAMP Binding | The second messenger cGAMP binds to the STING protein on the ER. nih.gov | cGAMP, STING |
| 2. STING Translocation | Activated STING moves from the ER to the Golgi apparatus. youtube.com | STING |
| 3. Kinase Recruitment | STING recruits the kinase TBK1. frontiersin.org | STING, TBK1 |
| 4. Transcription Factor Phosphorylation | TBK1 phosphorylates the transcription factor IRF3. nih.gov | TBK1, IRF3 |
| 5. Nuclear Translocation | Phosphorylated IRF3 forms dimers and enters the nucleus. wikipedia.org | IRF3 |
Role in Interferon and Cytokine Secretion
Once inside the nucleus, the activated IRF3 and NF-κB transcription factors work to initiate the transcription of genes encoding type I interferons (such as IFN-α and IFN-β) and a variety of other pro-inflammatory cytokines and chemokines (like TNF-α, IL-1β, and IL-6). researchgate.netfrontiersin.orgmdpi.com The secretion of type I interferons is a crucial step in establishing an antiviral state in the infected cell and neighboring cells, which helps to limit the spread of the pathogen. researchgate.netresearchgate.net These secreted cytokines also play a vital role in recruiting and activating other immune cells, such as T cells and NK cells, to the site of infection or damage, thereby orchestrating a broader and more robust adaptive immune response. nih.gov
Degradation of Cyclic Dinucleotides by Phosphodiesterases (e.g., V-cGAP3)
The signaling initiated by cyclic dinucleotides like cGAMP must be tightly regulated to prevent excessive or chronic inflammation. nih.gov This regulation is achieved in part by enzymes called phosphodiesterases (PDEs), which degrade these second messengers. nih.gov While the primary human phosphodiesterase for 2'3'-cGAMP is ENPP1, studies in bacteria have identified specific PDEs that target other forms of cGAMP. mdpi.com
For example, in Vibrio cholerae, three specific PDEs, named V-cGAP1, V-cGAP2, and V-cGAP3, have been identified that degrade 3'3'-cGAMP, a form of cGAMP found in bacteria. nih.govnih.gov These enzymes are characterized by containing an HD-GYP domain. nih.govresearchgate.net Structural and biochemical analyses of V-cGAP3 have revealed that it contains tandem HD-GYP domains. nih.gov The degradation process is specific; these bacterial PDEs hydrolyze 3'3'-cGAMP but not other isomers like 2'3'-cGAMP. nih.govresearchgate.net The degradation occurs in a stepwise manner, where the cyclic molecule is first linearized to 5'-pApG. nih.govresearchgate.net This research highlights the existence of highly specific phosphodiesterases for different cyclic dinucleotide isomers. nih.govnih.gov
Guanosine Monophosphate in Genetic and Molecular Biology Research
Guanosine (B1672433) monophosphate (GMP), a fundamental nucleotide, plays a critical role as a monomer in RNA and a precursor for the synthesis of guanosine triphosphate (GTP), which is essential for processes like DNA replication, transcription, and translation mdpi.com. Beyond these foundational roles, GMP and its derivatives are subjects of intensive research in genetics and molecular biology, offering insights into gene regulation, enzymatic pathways, and the development of novel molecular tools.
Analytical and Methodological Approaches for Guanosine Monophosphate Research
Spectrophotometric Methods for Nucleotide Quantification
Spectrophotometry is a widely used technique for the quantification of nucleotides, leveraging their intrinsic ability to absorb ultraviolet (UV) light. This property forms the basis for straightforward and rapid detection methods.
Guanosine (B1672433) monophosphate, like other nucleotides, possesses a purine (B94841) base that absorbs UV light at a specific wavelength. The guanine (B1146940) ring in GMP results in a characteristic absorbance spectrum, with an absorbance band at 249 nm and a shoulder at 275 nm. researchgate.net This intrinsic property allows for the direct detection and quantification of GMP in solution. For instance, in the development of enzyme assays, such as for guanosine monophosphate kinase, the substrates and products (GMP, ATP, ADP, and GDP) can all be monitored by their UV absorption at 260 nm. nih.gov This direct measurement of changes in substrate and product concentrations provides a clear and unambiguous way to determine enzyme activity. nih.gov The use of a diode array detector in conjunction with chromatography can further enhance specificity by providing the UV absorption spectrum for each detected peak, which helps to confirm the peak's purity and identity. nih.gov
In complex biological or industrial samples, GMP is often present in a mixture with other nucleotides that have overlapping UV spectra. Chemometrics, which involves the use of mathematical and statistical methods, can be employed to resolve these complex mixtures without the need for complete physical separation. scielo.br One such approach is Partial Least Squares (PLS) regression, which can be combined with UV spectroscopy to determine the concentration of individual components in a mixture. scielo.brscielo.br This method has been successfully applied to quantify the sum of inosine (B1671953) 5'-monophosphate (IMP) and guanosine 5'-monophosphate (GMP) in food products. scielo.brscielo.br By building a multivariate calibration model from the UV spectra of the mixtures, this technique provides a rapid and cost-effective alternative to chromatographic methods for quality control purposes. scielo.brscielo.br
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of nucleotide analysis, providing powerful tools for the separation and precise quantification of GMP and related compounds from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of guanosine monophosphate. nih.govnifc.gov.vn Various HPLC methods have been developed to separate and quantify GMP, often alongside other nucleotides. nih.govhelixchrom.com A common approach involves reversed-phase chromatography using a C18 column. nih.govnifc.gov.vn For instance, a method utilizing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol has been shown to effectively separate GMP, GDP, ATP, and ADP. nih.gov The separated nucleotides are then typically detected by UV absorbance, commonly at a wavelength of 250 nm or 260 nm. nih.govnifc.gov.vn
Different stationary phases can be employed to achieve optimal separation depending on the specific application. For example, mixed-mode columns with cation-exchange mechanisms can be used to separate nucleosides like guanosine. sielc.com The choice of mobile phase is also critical; for instance, a mixture of potassium dihydrogen phosphate and sodium heptanesulfonate has been used as a mobile phase for the simultaneous analysis of GMP and IMP in food products. nifc.gov.vn
Interactive Data Table: HPLC Parameters for Nucleotide Separation
| Parameter | Method 1 nih.gov | Method 2 nifc.gov.vn |
| Column | Discovery C18 (5 µm, 25 × 4.6 mm) | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 150 mM phosphate buffer (pH 6)/Methanol (97:3; v/v) | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate |
| Detection Wavelength | 260 nm | 250 nm |
| Separated Analytes | GMP, GDP, ATP, ADP | GMP, IMP |
Bioluminescent and Enzyme-Linked Immunoassays for Cyclic Guanosine Monophosphate Detection
While the focus is on guanosine-2'-monophosphate, it is pertinent to mention the highly sensitive and specific immunoassay techniques developed for its cyclic counterpart, cyclic guanosine monophosphate (cGMP), as they represent a significant area of nucleotide research.
Bioluminescent assays offer a rapid and sensitive method for cGMP detection. nih.govnih.govacs.org One such homogeneous assay, cGMP Lumit, utilizes a competitive binding format. nih.gov In this system, a cGMP-tracer molecule competes with endogenous cGMP for binding to a specific anti-cGMP antibody. nih.gov The tracer is linked to a component of a NanoBiT luciferase, and when it binds to the antibody (which is linked to the other luciferase component), a luminescent signal is produced. The presence of free cGMP from a sample competes with the tracer, leading to a decrease in the bioluminescent signal that is proportional to the amount of cGMP present. nih.gov This assay is sensitive enough to detect cGMP in the nanomolar range and is suitable for high-throughput screening. nih.govnih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs) are another common immunoassay format for cGMP quantification. acs.org Although often more time-consuming than bioluminescent assays, requiring multiple wash steps, they are a well-established method. acs.org In-house ELISAs can be developed for cost-effective analysis in large-scale studies. bohrium.com
Structural Biology Techniques in Enzyme Characterization
Understanding the three-dimensional structure of enzymes that bind to and metabolize guanosine monophosphate is crucial for elucidating their catalytic mechanisms and for the development of specific inhibitors.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the high-resolution structures of these enzymes. For example, the crystal structure of guanosine-diphospho-d-mannose pyrophosphorylase has been solved in complex with its substrates, revealing the conformational changes that occur upon substrate binding and providing insights into its catalytic mechanism. nih.gov Similarly, a combination of X-ray crystallography and cryo-EM has been used to study the allosteric regulation of Mycobacterium smegmatis GMP reductase (MsmGMPR) by ATP and GTP. researchgate.net These studies have shown how the binding of these nucleotides to a regulatory domain induces conformational changes that either inhibit or activate the enzyme. researchgate.net
These structural biology approaches, by providing a detailed view of the enzyme's active site and regulatory regions, are invaluable for understanding enzyme function at a molecular level and for guiding rational drug design. southampton.ac.ukrcsb.org
X-ray Crystallography Studies
X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of molecules. In the context of guanosine monophosphate (GMP), it provides detailed insights into its conformation and interactions with other molecules, such as proteins.
Early X-ray fiber diffraction studies were instrumental in understanding the self-assembly of guanosine 5'-monophosphate (5'-GMP) into helical structures under slightly acidic conditions (pH 5). nih.gov These studies established that 5'-GMP forms a continuous helix with 15 nucleotides per 4 turns. nih.gov More recent investigations have combined powder X-ray diffraction (XRD) data with solid-state NMR and computational calculations to determine complex crystal structures of guanosine derivatives when single crystals are unavailable. This synergistic approach has revealed novel hydrogen-bonded guanine ribbon motifs that were not previously observed.
Furthermore, X-ray crystallography has been used to determine the structure of proteins in complex with GMP. For instance, the crystal structure of human guanosine monophosphate reductase 2 (hGMPR2) bound to GMP was resolved at 3.0 Å resolution. nih.gov This study revealed that the protein forms a tetramer and that GMP binds through specific interactions with amino acid residues Met269, Ser270, Arg286, Ser288, and Gly290, fixing the conformation of an adjacent flexible binding region. nih.gov
Key Findings from X-ray Crystallography Studies:
| Feature | Description | Source |
| Helical Structure | At pH 5, 5'-GMP self-assembles into a right-handed helical structure. nih.gov | nih.gov |
| Protein Binding | The structure of hGMPR2 in complex with GMP shows specific amino acid interactions that stabilize the binding. nih.gov | nih.gov |
| Supramolecular Chemistry | Guanine derivatives can form diverse hydrogen-bonding motifs, including ribbons and quartets, as revealed by powder XRD. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. These simulations provide valuable insights into the dynamic behavior of GMP and its derivatives, complementing the static information obtained from techniques like X-ray crystallography.
MD simulations have been employed to investigate the interaction of novel guanosine derivatives with viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and MERS-CoV. nih.govnih.gov In these studies, simulations lasting up to 260 nanoseconds are performed to test the stability and binding affinities of these compounds to the active site of the polymerase. nih.govnih.gov For example, research has shown that adding bulky groups to the 2' position of the ribose ring in guanosine derivatives can positively impact their binding affinity to SARS-CoV-2 RdRp. nih.gov
These simulations often utilize force fields like AMBER and CHARMM36 to describe the proteins and ligands. mdpi.commdpi.com The combination of MD simulations with molecular docking and binding free energy calculations (like MM-GBSA) allows for the identification of promising inhibitor candidates against viral polymerases. nih.gov
Applications of Molecular Dynamics Simulations in GMP Research:
| Application Area | Research Focus | Key Findings |
| Antiviral Research | Investigating the binding of guanosine derivatives to viral polymerases (e.g., SARS-CoV-2 RdRp). nih.gov | Modifications at the 2' position of the ribose ring can enhance binding affinity. nih.gov |
| Enzyme Mechanisms | Simulating the hydrolysis of guanosine triphosphate (GTP) to understand reaction mechanisms in enzymes like GTPases. mdpi.com | Revealed detailed energy profiles and confirmed reaction pathways. mdpi.com |
| Ligand Binding Modes | Exploring the dynamic interactions between cyclic dinucleotide analogues and their protein targets, such as STING. mdpi.com | Provides insights into the stability and conformational changes of the complex during the simulation. mdpi.com |
Cell-Based Assays for Functional Studies
Cell-based assays are essential for understanding the biological functions of Guanosine Monophosphate and its derivatives in a physiological context. These assays allow researchers to observe the effects of these compounds on cellular processes such as proliferation, differentiation, and signaling.
For instance, studies on SH-SY5Y neuroblastoma cells, a model for neuronal differentiation, have shown that guanosine can induce a significant increase in the number of cells with neurites and enhance neurite length. mdpi.com Cytofluorimetric analyses in these studies also indicated an anti-proliferative effect, with an accumulation of cells in the S-phase of the cell cycle. mdpi.com
In the context of cancer research, cell-based assays have been used to investigate the role of the GTP synthesis pathway in small-cell lung cancer (SCLC). nih.gov These studies demonstrated that MYC, a protooncogene, activates GTP synthesis, rendering some SCLC cell lines sensitive to inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in this pathway. nih.gov
Furthermore, binary hydrogels composed of guanosine and guanosine 5'-monophosphate have been used as scaffolds for 3D bioprinting of rat mesenchymal stem cells. nih.gov Cell viability assays showed that 85% of the entrapped cells survived after 21 days, and under specific culture conditions, the cells successfully differentiated, as indicated by the formation of lipid droplets. nih.gov This demonstrates the use of GMP in creating biocompatible materials for tissue engineering applications. nih.gov
Gene Expression Analysis Methodologies (e.g., Quantitative Real-Time PCR)
Gene expression analysis is crucial for determining how cells respond to stimuli at the molecular level. Quantitative Real-Time PCR (RT-qPCR) is a widely used technique to measure the transcript levels of specific genes with high sensitivity and accuracy. mdpi.com
In research involving guanosine nucleotides, RT-qPCR is used to analyze the expression of genes involved in various cellular processes. For example, in studies on the second messenger 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) in Ralstonia solanacearum, RT-qPCR was used to evaluate the expression of genes encoding signal synthases. nih.gov The relative expression levels of target genes were calculated using the comparative CT (2-ΔΔCT) method, with the 16S rRNA gene used as an internal control for normalization. nih.gov
Similarly, in the investigation of MYC-driven metabolic programs in SCLC, qPCR was performed after Chromatin Immunoprecipitation (ChIP) to analyze the binding of RNA polymerase I to ribosomal DNA regions, providing insight into how GTP levels affect ribosome biogenesis. nih.gov The accurate quantification of gene expression via RT-qPCR relies heavily on the proper selection and validation of stable reference genes whose expression does not vary under the experimental conditions. mdpi.com
Guanosine Monophosphate in Neurological Function and Neuropathologies
Beyond the cardiovascular system, the signaling pathways involving guanosine monophosphate (GMP) and its derivatives are fundamental to the physiology and pathophysiology of the central nervous system (CNS). The primary mediator in this context is cyclic GMP (cGMP), which functions as a critical second messenger in neurons, translating extracellular signals into intracellular responses.
The cGMP signaling cascade in the brain is integral to a vast array of neuronal processes. The nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway is a key modulator of glutamatergic, cholinergic, and dopaminergic neurotransmission. Through its main effector, protein kinase G (PKG), cGMP signaling influences several core aspects of neuronal function:
Synaptic Plasticity : The pathway is deeply involved in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that underlie learning and memory. PKG can phosphorylate targets that regulate the insertion and removal of neurotransmitter receptors (like AMPA receptors) at the synapse, thereby modifying synaptic strength.
Neuronal Excitability : PKG modulates the activity of various ion channels, including potassium and calcium channels, which directly controls the firing rate and excitability of neurons.
Neurotransmitter Release : cGMP can influence the influx of calcium at the presynaptic terminal and regulate proteins involved in synaptic vesicle docking and fusion, thereby controlling the release of neurotransmitters.
Neuronal Development : The cGMP pathway plays a role in axonal guidance and dendritic branching during the development of the nervous system.
Dysregulation of cGMP signaling is implicated in the pathogenesis of several major neurological disorders.
Alzheimer's Disease : Evidence points to altered cGMP signaling in Alzheimer's disease. Studies have found that cGMP levels are significantly lower in the cerebrospinal fluid (CSF) of patients with mild Alzheimer's, and these reduced levels correlate with the degree of cognitive decline and amyloid pathology. Furthermore, an increased expression of the cGMP-degrading enzyme PDE5 has been observed in the temporal cortex of Alzheimer's patients, suggesting a potential mechanism for the observed cGMP deficiency.
Stroke : In the context of ischemic stroke, the NO-cGMP pathway has a dual role. Its vasodilatory effects can be neuroprotective by improving blood flow to ischemic areas. However, excessive NO production can lead to excitotoxicity and neuronal damage, highlighting the need for balanced signaling.
Parkinson's Disease : Given the importance of the NO/cGMP pathway in the functioning of the basal ganglia, the brain region primarily affected in Parkinson's disease, its dysregulation is considered a contributor to the disease's pathology.
Furthermore, extracellular guanosine, which can be formed from the breakdown of guanine nucleotides like GMP, has emerged as a significant neuromodulator with potent neuroprotective properties. In various experimental models of neurological injury and disease, guanosine has been shown to reduce neuroinflammation, oxidative stress, and glutamate-induced excitotoxicity—a common pathway of neuronal death in conditions like stroke and epilepsy.
| Neurological Process/Disorder | Role of Guanosine Monophosphate-Related Signaling |
|---|---|
| Learning and Memory | cGMP is essential for synaptic plasticity (LTP and LTD). |
| Neuronal Excitability | cGMP/PKG pathway modulates ion channel activity. |
| Alzheimer's Disease | Reduced cGMP levels in CSF are associated with cognitive decline. |
| Stroke | Dual role: neuroprotective via vasodilation but can contribute to excitotoxicity. |
| Parkinson's Disease | Dysregulated signaling contributes to basal ganglia dysfunction. |
| Neuroprotection | Extracellular guanosine protects against excitotoxicity and oxidative stress. |
Neuroprotective Effects of Guanosine and Guanosine Monophosphates
Guanine-based purines, including guanosine and its monophosphate derivatives, have demonstrated significant neuroprotective capabilities in various experimental models. These compounds play a crucial role in modulating glutamatergic activity, which is critical in preventing excitotoxicity, a major cause of neuronal damage in ischemic events and neurodegenerative diseases. Guanosine, a nucleoside derived from the hydrolysis of guanosine monophosphate (GMP), is often credited with these protective effects by influencing glutamate (B1630785) uptake and release. nih.govmssm.edu
Research has shown that guanosine can protect hippocampal slices from oxygen/glucose deprivation, a model for ischemic injury, by activating large-conductance Ca2+-activated potassium (BK) channels and the PI3K/Akt signaling pathway. frontiersin.org This activation helps to prevent a reduction in glutamate absorption. frontiersin.org Furthermore, guanosine-5'-monophosphate (B10773721) (GMP) itself has been shown to be neuroprotective against glutamate-induced neurotoxicity and apoptosis in hippocampal slices. frontiersin.org However, it is noteworthy that high concentrations of extracellular GMP (5 mM) have been observed to reduce cell viability, suggesting a complex dose-dependent effect that does not involve its hydrolysis to guanosine. frontiersin.org The neuroprotective actions of guanosine are multifaceted, involving the stimulation of glutamate uptake, which counteracts the excitotoxic cascade. nih.gov These effects are mediated through the activation of several prosurvival molecular pathways, including PI3K/Akt and MEK/ERK. nih.gov
The table below summarizes key findings on the neuroprotective effects of guanosine, the active form of its monophosphate counterpart.
| Experimental Model | Protective Mechanism | Key Findings | Reference |
| Hippocampal slices (Oxygen/Glucose Deprivation) | Increased glutamate uptake, activation of BK channels and PI3K/Akt pathway. | Guanosine protects against ischemic injury and prevents the reduction in glutamate absorption. | frontiersin.org |
| In vitro glutamate excitotoxicity models | Stimulation of glutamate uptake. | Counteracts glutamate-induced neurotoxicity. | nih.gov |
| In vitro models of Alzheimer's disease (Aβ-treated neuroblastoma cells) | Prevention of apoptosis and ROS production. | Guanosine prevented β-secretase overactivity and reduced Aβ1–42 levels. | karger.com |
Involvement in Neurogenesis and Neuroplasticity
The guanine-based purinergic system is increasingly recognized for its role in adult neurogenesis and neuroplasticity, processes fundamental for learning, memory, and brain repair. frontiersin.org Neuroplasticity refers to the brain's ability to reorganize its structure and function in response to stimuli. mdpi.comannualreviews.org Guanosine has been shown to promote the proliferation of neural stem cells and enhance neuronal differentiation. nih.govacir.org
In vivo studies have demonstrated that systemic administration of guanosine can increase the number of dividing cells and newly formed neurons in the dentate gyrus of the hippocampus in adult mice. nih.gov This pro-neurogenic effect was associated with antidepressant-like behavior, highlighting a potential therapeutic application for mood disorders. nih.gov The mechanisms underlying these effects are thought to involve interactions with the adenosinergic and glutamatergic systems, as well as the activation of intracellular signaling pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell survival and differentiation. mssm.edukarger.com Guanosine has also been found to promote the remyelination process by encouraging the proliferation of oligodendrocyte progenitor cells, which is vital for the recovery of motor activity after spinal cord injury. karger.com
The following table details research findings on the role of guanosine in neurogenesis and neuroplasticity.
| Area of Investigation | Key Findings | Implication | Reference |
| Adult Hippocampal Neurogenesis | Guanosine treatment increased the number of neural stem cells and new neurons in the hippocampus of adult mice. | Potential for treating conditions with impaired neurogenesis, such as depression. | nih.gov |
| Neuronal Differentiation | Guanosine and GTP induced a significant increase in neurite-bearing cells and neurite length in neuroblastoma cell lines. | Promotes the structural development of neurons. | acir.org |
| Spinal Cord Injury | Guanosine treatment led to higher levels of cell proliferation markers and new mature oligodendrocytes at the injury site. | Facilitates remyelination and recovery of locomotor activity. | karger.com |
cGMP Signaling in Major Depressive Disorder (MDD)
Deficits in neuroplasticity and neurogenesis are considered to be key pathophysiological underpinnings of Major Depressive Disorder (MDD). frontiersin.orgnih.gov While the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway has been extensively studied in this context, the closely related cyclic guanosine monophosphate (cGMP) signaling cascade is emerging as another important player. frontiersin.orgnih.gov cGMP acts as a second messenger in the brain, amplifying signals from postsynaptic receptors to activate downstream effectors that lead to changes in gene expression and neuronal responses. frontiersin.orgnih.gov
The intracellular levels of cGMP are regulated by phosphodiesterase (PDE) enzymes, which degrade cGMP into 5'GMP. nih.govnih.gov Evidence suggests that alterations in the cGMP signaling pathway may be involved in the pathophysiology of MDD and the mechanism of action of antidepressants. frontiersin.org Post-mortem studies have revealed disruptions in the PDE signaling system in the cerebellum of individuals with MDD. frontiersin.org The nitric oxide (NO)/cGMP signaling pathway, in particular, has been implicated in stress-induced disturbances of neuroplasticity. frontiersin.org The investigation of the cGMP signaling cascade presents a novel avenue for the development of antidepressant drugs. frontiersin.org
Guanosine Monophosphate in Immunological Responses and Inflammatory Conditions
cGAS-STING Pathway in Innate Immunity and Antitumor Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. frontiersin.orgnih.gov Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. nih.gov Activated STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response. frontiersin.orgnih.gov
This pathway is not only crucial for host defense against infections but also plays a significant role in antitumor immunity. nih.govacir.org The presence of tumor-derived DNA in the cytoplasm of cancer cells or immune cells within the tumor microenvironment can activate the cGAS-STING pathway. frontiersin.org This activation promotes the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, to the tumor site, effectively converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. frontiersin.orgfrontiersin.org The production of type I IFNs is a critical link between innate immunity and adaptive T-cell antitumor immunity, enhancing antigen presentation and the cytotoxic activity of lymphocytes. frontiersin.org
Therapeutic Potential of STING Agonists in Cancer Immunotherapy
The immunostimulatory properties of the cGAS-STING pathway have positioned it as a promising target for cancer immunotherapy. frontiersin.orgnih.gov STING agonists are molecules designed to activate this pathway, thereby enhancing the immune system's ability to recognize and eliminate tumor cells. frontiersin.org These agonists mimic the natural ligands of STING, amplifying the antitumor immune response. frontiersin.org Several types of STING agonists, including natural and synthetic cyclic dinucleotides (CDNs) and small-molecule agonists, have been developed and are under investigation. nih.govnih.gov
Clinical trials are currently evaluating the efficacy of STING agonists, particularly in combination with other immunotherapies like immune checkpoint inhibitors. nih.govfrontiersin.org The rationale is that activating the STING pathway can overcome resistance to existing therapies by increasing immune cell infiltration into the tumor microenvironment. nih.govfrontiersin.org While early-phase clinical trials have shown promise, challenges such as systemic toxicity and effective delivery methods remain. frontiersin.orgnih.gov Novel delivery platforms, such as antibody-drug conjugates, are being explored to target STING agonists specifically to the tumor, thereby enhancing their efficacy and reducing side effects. mdpi.com
The table below provides an overview of the therapeutic approaches involving STING agonists.
| Therapeutic Strategy | Mechanism of Action | Potential Application | Reference |
| Intratumoral delivery of CDN STING agonists | Direct activation of STING in tumor cells and immune cells within the tumor microenvironment to induce a local and systemic anti-tumor immune response. | Treatment of solid tumors, particularly those resistant to immune checkpoint inhibitors. | nih.gov |
| Systemic delivery of novel STING agonists | Broader activation of the immune system to target metastatic disease. | Advanced or metastatic cancers. | mssm.edumdpi.com |
| Combination with immune checkpoint inhibitors | Synergistic effect by increasing T-cell infiltration and overcoming immune suppression. | Enhancing the efficacy of existing immunotherapies in non-responsive patients. | frontiersin.orgfrontiersin.org |
Cyclic Dimeric Guanosine Monophosphate (c-di-GMP) in Bacterial Pathogenicity and Host Immune Interaction
Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that regulates a wide array of processes, including biofilm formation, motility, and virulence. annualreviews.orgnih.gov The intracellular concentration of c-di-GMP is tightly controlled by diguanylate cyclases, which synthesize it, and phosphodiesterases, which degrade it. annualreviews.org In the context of bacterial pathogenesis, c-di-GMP signaling can influence the transition between acute and chronic infection states. annualreviews.org
Advanced Research Perspectives and Future Directions
Elucidating Undiscovered Guanosine-2'-monophosphate-Specific Pathways
Recent research has provided definitive evidence for the endogenous existence of a specific metabolic route involving 2'-GMP in mammals, known as the 2',3'-cGMP-guanosine pathway. nih.govnih.gov This pathway begins with the hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP), a product of RNA degradation following tissue injury, into its corresponding monophosphate forms. nih.gov
The key enzyme in this pathway is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which specifically catalyzes the conversion of 2',3'-cyclic nucleotides to their 2'-nucleotide counterparts. nih.govnih.gov Therefore, CNPase activity directly produces 2'-GMP from 2',3'-cGMP. The pathway proceeds with the further metabolism of 2'-GMP and its isomer, 3'-GMP, into the nucleoside guanosine (B1672433). nih.gov
Evidence for this pathway was solidified through studies using CNPase-knockout mice. In these animals, the urinary excretion of 2'-GMP was significantly decreased, while the levels of its precursor, 2',3'-cGMP, and its alternative hydrolysis product, Guanosine-3'-monophosphate (3'-GMP), were substantially increased. nih.gov These findings demonstrate the critical role of CNPase in producing 2'-GMP in vivo and validate the 2',3'-cGMP → 2'-GMP/3'-GMP → guanosine metabolic axis. nih.govnih.gov
Future research aims to elucidate whether 2'-GMP itself has direct biological effects or primarily serves as an intermediate in the production of guanosine. Elucidating additional enzymes that may metabolize 2'-GMP and identifying cellular conditions that modulate the activity of the 2',3'-cGMP-guanosine pathway are critical next steps in understanding the full scope of 2'-GMP metabolism.
| Compound | Change in CNPase-/- Mice vs. Wild Type | Implication for the Pathway |
|---|---|---|
| Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) | Increased by 147% | Accumulation of the substrate for CNPase. |
| This compound (2'-GMP) | Reduced by 83% | Confirms CNPase is the primary enzyme for 2'-GMP production. |
| Guanosine-3'-monophosphate (3'-GMP) | Increased by 261% | Shows diversion of 2',3'-cGMP to an alternative hydrolysis product. |
Structural and Functional Characterization of Novel Guanosine Monophosphate-Binding Proteins
A significant frontier in 2'-GMP research is the identification and characterization of proteins that may specifically bind to it. While binding proteins for other nucleotides like cGMP and cyclic-di-GMP are well-documented, specific receptors or effectors for 2'-GMP remain undiscovered. The primary challenge lies in distinguishing the binding partners of 2'-GMP from those of its more abundant isomers, which differ only in the position of the phosphate (B84403) group on the ribose sugar.
Advanced methodologies are being adapted to tackle this challenge. Novel approaches for identifying nucleotide-binding sites combine computational and experimental techniques. nih.govfigshare.com Structure-based methods, for instance, leverage the modular nature of nucleotides (nucleobase, carbohydrate, phosphate) to predict binding sites by comparing a protein's structure against databases of known binding motifs for these fragments. nih.govresearchgate.net Such techniques could be refined to specifically search for motifs that accommodate the unique steric and electronic configuration of the 2'-phosphate group.
Experimentally, techniques like UV cross-linking combined with mutagenesis and peptide cleavage can map the physical interaction sites between a nucleic acid and a protein. nih.gov These methods could be employed using radiolabeled 2'-GMP analogs to screen protein libraries for potential binding partners. The identification of a protein that preferentially binds 2'-GMP over its isomers would be a major breakthrough, suggesting that 2'-GMP may possess signaling functions independent of its role as a metabolic intermediate.
Development of Targeted Modulators for Guanosine Monophosphate-Related Enzymes and Receptors
With the identification of CNPase as the key enzyme responsible for 2'-GMP synthesis, it has become the primary target for the development of modulators to study and potentially control the 2',3'-cGMP-guanosine pathway. nih.govnih.gov The ability to selectively inhibit or activate CNPase would provide powerful tools to investigate the downstream effects of altered 2'-GMP levels.
Recent advancements have led to the generation of nanobodies—small, single-domain antibody fragments—that can act as highly specific modulators of CNPase. nih.gov Through targeted selection and characterization, researchers have developed nanobodies that exhibit distinct effects on the enzyme's function. One such nanobody was found to bind deep within the CNPase active site, functioning as a potent inhibitor of its phosphodiesterase activity. nih.gov Conversely, another nanobody was identified that slightly activates the enzyme. nih.gov
These anti-CNPase nanobodies represent a new class of targeted modulators that can be used for structural and functional studies. nih.gov Their development is a critical step towards creating chemical probes to manipulate 2'-GMP production in cellular and in vivo models. Future efforts will likely focus on developing small-molecule inhibitors or activators of CNPase, which may offer greater cell permeability and therapeutic potential compared to biologic modulators.
Integration of Omics Data for Comprehensive Pathway Mapping
To expand the understanding of 2'-GMP's role in biology, a systems-level approach integrating multiple "omics" platforms is essential. Such strategies can provide a comprehensive map of the metabolic and signaling networks connected to 2'-GMP. nih.govmdpi.com
Metabolomics: High-throughput mass spectrometry-based metabolomics, the same technology that enabled the initial discovery of the 2',3'-cGMP-guanosine pathway, can be used to quantify the flux of metabolites through this pathway in various tissues and disease states. nih.govnih.gov This allows researchers to identify conditions where 2'-GMP production is up- or down-regulated.
Proteomics: By correlating protein expression profiles with metabolomic data, proteomics can help identify new enzymes involved in 2'-GMP metabolism or downstream effector proteins whose expression or post-translational modifications are altered in response to changing 2'-GMP levels. researchgate.netunivie.ac.at
Transcriptomics: Analyzing RNA expression data can reveal how the genes encoding CNPase and other potentially related proteins are regulated at the transcriptional level, providing insights into the long-term control of the pathway.
Integrating these datasets can uncover novel connections between 2'-GMP metabolism and other cellular processes. nih.govresearchgate.net For example, a combined analysis might reveal that under conditions of oxidative stress, both the transcription of the CNP gene and the levels of 2'-GMP are coordinately increased, pointing to a functional role for this pathway in stress response.
Emerging Roles in Disease Pathogenesis and Therapeutic Innovation
The discovery of the 2',3'-cGMP-guanosine pathway has opened new avenues for understanding its role in disease and developing innovative therapies. The pathway's end-product, guanosine, is recognized as a key tissue-protective molecule, with demonstrated neuroprotective and renoprotective effects. nih.gov Since the pathway is activated by RNA degradation, which is often triggered by tissue injury, it is hypothesized that the production of 2'-GMP is an early step in a protective metabolic response. nih.gov
This positions the pathway, and by extension 2'-GMP, as relevant to a range of pathological conditions:
Neurodegeneration: In conditions involving axonal injury, CNPase dysfunction is implicated in neurodegeneration. cellsignal.com Modulating the pathway to enhance the production of protective guanosine could be a therapeutic strategy.
Cardiac Disease: Mitochondrial CNPase has been implicated in protecting the heart from energy depletion during hypertrophy. mdpi.com Targeting CNPase activity to enhance its protective functions is being explored as a novel approach to treat heart failure.
Kidney Injury: Given the renoprotective effects of guanosine, understanding and manipulating the 2'-GMP pathway could offer new treatments for acute or chronic kidney diseases. nih.gov
Therapeutic innovation will likely focus on modulating CNPase activity. As discussed, specific inhibitors or activators could be used to control the flux through this pathway, either to reduce the accumulation of potentially harmful cyclic nucleotide precursors or to boost the production of protective guanosine. nih.govmdpi.com Furthermore, the components of this pathway, including 2'-GMP itself, could serve as valuable biomarkers for monitoring tissue injury and the progression of related diseases. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 2'-GMP with high purity?
- Methodological Answer :
- Enzymatic synthesis : Use guanylate kinase or nucleotidyltransferases to catalyze phosphorylation of guanosine, with reaction conditions optimized for pH (7.5–8.5), temperature (25–37°C), and Mg²⁺/ATP cofactors .
- Chemical synthesis : Employ phosphoramidite chemistry or H-phosphonate methods, followed by HPLC purification (C18 column, 0.1 M ammonium acetate buffer, gradient elution) to isolate 2'-GMP .
- Purity validation : Characterize via LC-MS (negative ion mode) and ³¹P NMR (δ ~0–3 ppm for monophosphate) .
Q. How can researchers distinguish 2'-GMP from its isomers (e.g., 3'-GMP or 5'-GMP) using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Compare sugar proton chemical shifts (e.g., 2'-OH resonance at δ 5.8–6.2 ppm in D₂O) and ribose ring coupling constants (J1',2' for 2'-GMP ≈ 3–5 Hz) .
- ³¹P NMR : Confirm phosphate position via splitting patterns (e.g., 2'-monophosphate shows distinct coupling with adjacent hydroxyl groups) .
- HPLC-MS/MS : Use ion-pair chromatography (e.g., tetrabutylammonium acetate) to resolve positional isomers .
Q. What are the standard methods for quantifying 2'-GMP in biological matrices?
- Methodological Answer :
- Sample preparation : Deproteinize using perchloric acid (0.5 M), neutralize with KOH, and filter (0.22 µm) .
- Quantitative analysis :
- UV-spectroscopy : Measure absorbance at 254 nm (ε = 12,400 M⁻¹cm⁻¹) .
- Enzymatic assays : Couple with purine nucleoside phosphorylase (PNP) and xanthine oxidase to generate uric acid, monitored at 293 nm .
Advanced Research Questions
Q. How should researchers address contradictory data in 2'-GMP’s hydrodynamic properties reported across studies?
- Methodological Answer :
- Meta-analysis framework : Apply the I² statistic to quantify heterogeneity between studies (e.g., I² > 50% indicates significant variability) .
- Analytical Ultracentrifugation (AUC) : Re-evaluate sedimentation coefficients (s20,w) using UltraScan GMP workflows, which automate data acquisition and analysis under 21 CFR Part 11 compliance (e.g., 2DSA-MC refinement for non-ideal solutions) .
- Example table :
| Study | s20,w (Svedberg) | Buffer Conditions | I² Contribution |
|---|---|---|---|
| A | 1.8 ± 0.1 | 50 mM Tris, pH 7.5 | 12% |
| B | 2.1 ± 0.2 | 100 mM NaCl | 65% |
Q. What strategies optimize the detection of 2'-GMP-protein interactions in solution studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; use 2'-GMP as analyte with serial dilutions (1 nM–10 µM). Calculate binding kinetics (ka, kd) via Biacore T200 software .
- Isothermal Titration Calorimetry (ITC) : Perform at 25°C in 20 mM HEPES (pH 7.0), 150 mM NaCl. Fit data to a one-site binding model to derive ΔH, ΔS, and Kd .
- Troubleshooting : Address low signal-to-noise by degassing buffers and minimizing DMSO concentrations (<1%) .
Q. How to design a GMP-compliant study for 2'-GMP’s stability under varying pH and temperature?
- Methodological Answer :
- Experimental design : Use a factorial design (pH 4–9, 25–60°C) with triplicate samples. Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours .
- Data validation : Apply UltraScan LIMS for automated data integrity checks (e.g., outlier detection via Grubbs’ test) and 21 CFR Part 11-compliant reporting .
- Statistical analysis : Fit degradation kinetics to Arrhenius or Eyring models using nonlinear regression (e.g., GraphPad Prism) .
Methodological Considerations for Publication
- Reproducibility : Include raw data (e.g., NMR FID files, AUC radial scans) as supplementary material, formatted per Beilstein Journal guidelines .
- Conflict resolution : Discuss discrepancies in molar extinction coefficients or binding affinities by comparing buffer ionic strength and instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
